4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound characterized by the presence of a chloropropanoyl group and a trifluoromethyl group attached to a tetrahydroquinoxalinone core
Properties
IUPAC Name |
4-(2-chloropropanoyl)-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O2/c1-6(13)11(20)18-5-10(19)17-8-4-7(12(14,15)16)2-3-9(8)18/h2-4,6H,5H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVRELPTVNQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropropionyl chloride and 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoxalinone core.
Hydrolysis: The chloropropanoyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl chloride: A related compound used in similar synthetic applications.
3-(2-Chloropropanoyl)-4-(trifluoromethyl)phenylacetic acid: Another compound with a similar structure but different functional groups.
Uniqueness
4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the combination of its chloropropanoyl and trifluoromethyl groups attached to a tetrahydroquinoxalinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a tetrahydroquinoxaline core substituted with a chloropropanoyl group and a trifluoromethyl moiety. Its molecular formula is with a molecular weight of approximately 308.69 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds.
Antimicrobial Properties
Research has indicated that compounds similar to 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exhibit notable antimicrobial activity. A study evaluated various derivatives against Staphylococcus aureus, demonstrating that structural modifications can significantly influence their efficacy. Compounds with similar scaffolds have shown promising results in inhibiting bacterial growth, suggesting that this compound may also possess antimicrobial properties .
The mechanisms by which 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that compounds with this structural framework can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
Study on Antimicrobial Effects
A study published in Frontiers in Microbiology assessed the antimicrobial efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications led to enhanced antibacterial activity . Although 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one was not specifically tested, its structural characteristics align with those of effective compounds.
Anticancer Evaluation
In another investigation involving a series of quinoxaline derivatives, researchers found that modifications at the C-4 position significantly affected anticancer potency. Compounds were evaluated for their ability to inhibit cell growth and induce apoptosis through various assays . This indicates that 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one could be a candidate for further exploration in cancer research.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
